molecular formula C9H11NO2 B155625 2-(3-Methylphenoxy)acetamide CAS No. 10017-53-5

2-(3-Methylphenoxy)acetamide

Cat. No.: B155625
CAS No.: 10017-53-5
M. Wt: 165.19 g/mol
InChI Key: GOVBTAZVUFGTFB-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)acetamide is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of a phenoxy group substituted with a methyl group at the third position and an acetamide group.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia to yield this compound. The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)acetamide
  • 2-(2-Methylphenoxy)acetamide
  • 2-(3-Chlorophenoxy)acetamide

Uniqueness

2-(3-Methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBTAZVUFGTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352595
Record name 2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10017-53-5
Record name 2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methylphenoxy)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does NAPMA interact with cells to exert its bone-protective effects?

A1: The research indicates that NAPMA targets osteoclasts, the cells responsible for breaking down bone tissue []. Specifically, NAPMA inhibits the differentiation of precursor cells into mature, active osteoclasts. This effect was observed in vitro using bone marrow-derived macrophages cultured with RANKL, a crucial signaling molecule for osteoclast formation []. NAPMA's inhibitory action was dose-dependent, meaning higher concentrations led to a stronger reduction in mature osteoclast formation [].

Q2: What evidence suggests that NAPMA directly impacts osteoclast activity?

A2: The study demonstrated that NAPMA directly influences osteoclast activity through multiple lines of evidence []:

  • Reduced bone resorption: NAPMA treatment effectively decreased the formation of pits on bone-like surfaces, a direct measure of osteoclast-mediated bone resorption [].
  • Inhibition of actin ring formation: NAPMA disrupted the formation of actin rings, crucial structures that osteoclasts use to attach to bone surfaces and facilitate resorption [].
  • Downregulation of key markers: NAPMA treatment led to decreased expression of genes and proteins essential for osteoclast function, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 []. These findings suggest NAPMA interferes with the molecular mechanisms driving osteoclast activity.

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